![molecular formula C36H26O6 B14005338 Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate CAS No. 5166-59-6](/img/structure/B14005338.png)
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of biphenyl groups and ester functionalities, making it a subject of interest in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(biphenyl-4-yl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups can engage in π-π interactions, while the ester functionalities may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in polymers.
4,4’-Bis(2-bromoacetyl)biphenyl: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate stands out due to its unique combination of biphenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of new materials and in various scientific research applications.
Propiedades
Número CAS |
5166-59-6 |
|---|---|
Fórmula molecular |
C36H26O6 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H26O6/c37-33(29-19-15-27(16-20-29)25-9-3-1-4-10-25)23-41-35(39)31-13-7-8-14-32(31)36(40)42-24-34(38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-22H,23-24H2 |
Clave InChI |
HBMMDTJMHSUXEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

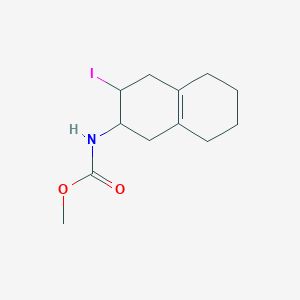
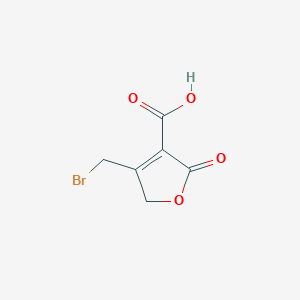

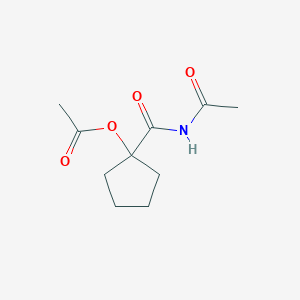
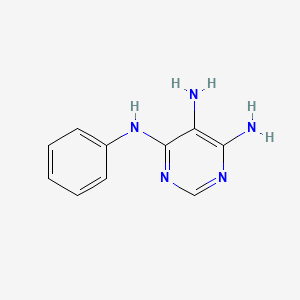
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)

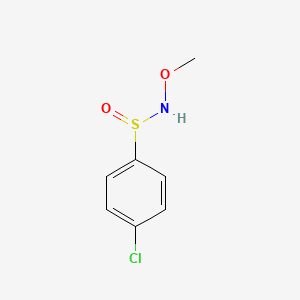


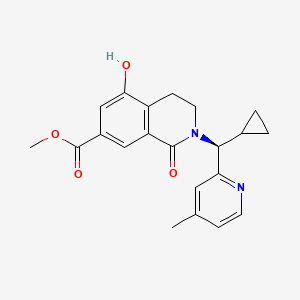
![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
